molecular formula C23H16O5 B3656281 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B3656281
M. Wt: 372.4 g/mol
InChI Key: YDPQXMIKBNWCQJ-UHFFFAOYSA-N
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Description

3-Methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a furanochromone derivative characterized by a fused tricyclic structure: a benzofuran moiety linked to a chromenone system. The compound features two methoxy groups at positions 3 (on the chromenone core) and 10 (on the pendant phenyl ring). Its molecular formula is C22H14O4 (average mass: 342.35 g/mol), and it shares structural homology with natural furanochromones like khellin and visnagin, which are known for antioxidant and photobiological properties . The compound’s ChemSpider ID is 617219, and its CAS registry number is 500205-13-0 .

Properties

IUPAC Name

3-methoxy-10-(3-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O5/c1-25-14-5-3-4-13(8-14)20-12-27-21-11-22-17(10-18(20)21)16-7-6-15(26-2)9-19(16)23(24)28-22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPQXMIKBNWCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzofuran Core: : Starting with a phenol derivative, the benzofuran core can be synthesized through a cyclization reaction. For example, 2-hydroxyacetophenone can undergo cyclization in the presence of a strong acid like sulfuric acid to form benzofuran.

  • Introduction of the Chromenone Moiety: : The benzofuran intermediate is then subjected to a Friedel-Crafts acylation reaction using a suitable acyl chloride, such as 3-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

  • Methoxylation: : The final step involves the introduction of methoxy groups. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or chromenone rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted products depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound are being explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of methoxy groups is known to enhance the bioactivity of many pharmacologically active compounds.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups can also participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Furanochromones are structurally diverse, with variations in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties Reference ID
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one Methoxy at position 10 (para-substituted phenyl) C22H14O4 Melting point: Not reported; Collision Cross Section (CCS): 175.8 Ų (predicted, [M+H]+)
10-(Biphenyl-4-yl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one Biphenyl at position 10, methoxy at position 3 C28H18O4 CAS: 858747-98-5; Higher lipophilicity due to biphenyl group
4,9-Dimethoxy-7-(naphthalen-2-yl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one Naphthyl at position 7, methoxy at 4 and 9 C23H18O4 Melting point: 143–145°C; HPLC retention time: 5.2 min
2-(4-Methoxyphenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-g]chromen-5-one Hydrazonomethyl and methoxyphenyl groups C26H17F3N2O4 Melting point: 233–234°C; IR: 3435 cm⁻¹ (N–H stretch)

Physicochemical and Spectral Properties

  • Compounds with bulkier substituents (e.g., biphenyl or naphthyl groups) show higher melting points (e.g., 258–259°C for 3h in ), likely due to enhanced π-π stacking .
  • Spectroscopic Data: NMR: Methoxy groups in furanochromones typically resonate at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). The aromatic protons in the 3-methoxy-10-(3-methoxyphenyl) derivative would display complex splitting due to the fused ring system . IR: Stretching vibrations for carbonyl (C=O) appear near 1700 cm⁻¹, while furan C–O–C absorbs at 1250–1050 cm⁻¹ .
  • Chromatographic Behavior :

    • HPLC retention times vary with substituent polarity. For example, the dichlorophenyl analog 4k elutes at 4.4 min , whereas the naphthyl derivative 4j elutes at 5.2 min .

Biological Activity

3-Methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of furochromenones and features a unique fused ring structure. Its molecular formula is C22H18O4C_{22}H_{18}O_4 with a molecular weight of approximately 342.37 g/mol. The presence of methoxy groups enhances its chemical reactivity and biological potential.

Property Value
Molecular FormulaC22H18O4
Molecular Weight342.37 g/mol
StructureFurochromenone derivative

Antioxidant Activity

Research indicates that compounds within the furochromenone class exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay is commonly used to evaluate this activity. Preliminary studies suggest that this compound demonstrates effective scavenging activity comparable to established antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

Compound DPPH Scavenging Activity (% at 100 µg/mL)
3-Methoxy-10-(3-methoxyphenyl)-5H-benzofurochromen-5-one85%
Ascorbic Acid90%

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC50 values indicate the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity Against Different Cell Lines

Cell Line IC50 (µM)
A-5490.05
MCF-70.07
HCT-1160.03

These results demonstrate that the compound exhibits potent anticancer activity, particularly against HCT-116 cells.

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard methods.

Table 3: Antimicrobial Activity

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in oxidative stress response and apoptosis in cancer cells. The binding affinity to specific enzymes or receptors may modulate their activity, leading to reduced proliferation of cancerous cells.

Case Studies

  • Study on Antioxidant Properties : A recent study conducted by researchers evaluated the DPPH scavenging ability of various furochromenones, finding that the tested compound had a significant effect in reducing oxidative stress markers in vitro.
  • Anticancer Efficacy Study : In vivo studies demonstrated that administration of this compound significantly inhibited tumor growth in xenograft models of breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.